Cas no 1351382-41-6 ((2-Fluoro-1-phenyl-ethyl)-methyl-amine)

(2-Fluoro-1-phenyl-ethyl)-methyl-amine is a fluorinated amine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a fluorine substituent on the ethyl backbone, which can influence electronic and steric properties, enhancing metabolic stability and bioavailability. The phenyl group provides aromatic character, while the methylamine moiety offers reactivity for further functionalization. This compound may serve as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of CNS-targeting agents or enzyme inhibitors. The fluorine atom’s presence may also improve binding affinity in receptor-ligand interactions. Suitable for controlled laboratory use, it requires handling under inert conditions due to its amine functionality.
(2-Fluoro-1-phenyl-ethyl)-methyl-amine structure
1351382-41-6 structure
商品名:(2-Fluoro-1-phenyl-ethyl)-methyl-amine
CAS番号:1351382-41-6
MF:C9H12FN
メガワット:153.196685791016
CID:6391502
PubChem ID:83815397

(2-Fluoro-1-phenyl-ethyl)-methyl-amine 化学的及び物理的性質

名前と識別子

    • (2-Fluoro-1-phenyl-ethyl)-methyl-amine
    • Benzenemethanamine, α-(fluoromethyl)-N-methyl-
    • 1351382-41-6
    • (2-fluoro-1-phenylethyl)(methyl)amine
    • EN300-5735057
    • インチ: 1S/C9H12FN/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2
    • InChIKey: UYQWAIYMVPNHKJ-UHFFFAOYSA-N
    • ほほえんだ: NCC(C1=CC=CC=C1)CF

計算された属性

  • せいみつぶんしりょう: 153.095377549g/mol
  • どういたいしつりょう: 153.095377549g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 99.7
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

  • 密度みつど: 0.996±0.06 g/cm3(Predicted)
  • ふってん: 195.0±30.0 °C(Predicted)
  • 酸性度係数(pKa): 7.67±0.20(Predicted)

(2-Fluoro-1-phenyl-ethyl)-methyl-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-5735057-0.1g
(2-fluoro-1-phenylethyl)(methyl)amine
1351382-41-6 95.0%
0.1g
$855.0 2025-03-15
Enamine
EN300-5735057-1.0g
(2-fluoro-1-phenylethyl)(methyl)amine
1351382-41-6 95.0%
1.0g
$971.0 2025-03-15
Enamine
EN300-5735057-5.0g
(2-fluoro-1-phenylethyl)(methyl)amine
1351382-41-6 95.0%
5.0g
$2816.0 2025-03-15
Enamine
EN300-5735057-0.5g
(2-fluoro-1-phenylethyl)(methyl)amine
1351382-41-6 95.0%
0.5g
$933.0 2025-03-15
Enamine
EN300-5735057-0.05g
(2-fluoro-1-phenylethyl)(methyl)amine
1351382-41-6 95.0%
0.05g
$816.0 2025-03-15
Enamine
EN300-5735057-10.0g
(2-fluoro-1-phenylethyl)(methyl)amine
1351382-41-6 95.0%
10.0g
$4176.0 2025-03-15
Enamine
EN300-5735057-2.5g
(2-fluoro-1-phenylethyl)(methyl)amine
1351382-41-6 95.0%
2.5g
$1903.0 2025-03-15
Enamine
EN300-5735057-0.25g
(2-fluoro-1-phenylethyl)(methyl)amine
1351382-41-6 95.0%
0.25g
$893.0 2025-03-15

(2-Fluoro-1-phenyl-ethyl)-methyl-amine 関連文献

(2-Fluoro-1-phenyl-ethyl)-methyl-amineに関する追加情報

Introduction to (2-Fluoro-1-phenyl-ethyl)-methyl-amine (CAS No. 1351382-41-6)

(2-Fluoro-1-phenyl-ethyl)-methyl-amine is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1351382-41-6, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of a fluorine atom and a phenyl group in its molecular structure contributes to its distinct chemical behavior, making it a subject of extensive research in synthetic chemistry and drug discovery.

The molecular structure of (2-Fluoro-1-phenyl-ethyl)-methyl-amine consists of a fluorinated ethyl group attached to a phenyl ring, which is further linked to a methyl amine moiety. This configuration imparts unique electronic and steric properties to the compound, influencing its reactivity and interactions with biological targets. The fluorine atom, in particular, is known for its ability to enhance metabolic stability and binding affinity, making it a valuable moiety in medicinal chemistry.

In recent years, there has been growing interest in the development of fluorinated compounds for pharmaceutical applications. The incorporation of fluorine into drug molecules has been shown to improve their pharmacokinetic profiles, including increased bioavailability and reduced susceptibility to metabolic degradation. (2-Fluoro-1-phenyl-ethyl)-methyl-amine exemplifies this trend, as its fluorinated backbone may contribute to enhanced drug-like properties.

One of the most compelling aspects of (2-Fluoro-1-phenyl-ethyl)-methyl-amine is its potential as a building block for more complex pharmacophores. Researchers have leveraged its structural features to design and synthesize novel compounds with targeted biological activities. For instance, derivatives of this molecule have been explored for their potential roles in modulating neurotransmitter systems, particularly in the context of central nervous system (CNS) disorders. The amine group provides a versatile handle for further functionalization, allowing chemists to tailor the compound's properties for specific therapeutic needs.

The synthesis of (2-Fluoro-1-phenyl-ethyl)-methyl-amine presents unique challenges due to the sensitivity of the fluorinated side chain. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the desired molecular framework with high precision. These techniques ensure the preservation of the fluorine atom's integrity, which is crucial for maintaining the compound's pharmacological efficacy.

Recent studies have highlighted the compound's potential in addressing neurological disorders. For example, researchers have investigated its interactions with serotonin receptors, suggesting that it may serve as a precursor for developing selective serotonin reuptake inhibitors (SSRIs). The phenyl ring and fluorine substituent are believed to play critical roles in modulating receptor binding affinity and selectivity. Such findings underscore the importance of (2-Fluoro-1-phenyl-ethyl)-methyl-amine as a scaffold for designing next-generation CNS therapeutics.

In addition to its neuropharmacological applications, (2-Fluoro-1-phenyl-ethyl)-methyl-amine has been explored for its potential role in anti-inflammatory and analgesic therapies. Preliminary studies indicate that derivatives of this compound may exhibit inhibitory effects on key inflammatory pathways, making them promising candidates for treating chronic inflammatory conditions. The combination of structural features from both the fluorinated ethyl group and the phenyl ring suggests multifaceted interactions with biological targets, which could lead to novel therapeutic strategies.

The development of computational models has further enhanced our understanding of how (2-Fluoro-1-phenyl-ethyl)-methyl-amine interacts with biological systems. Molecular docking simulations and quantum mechanical calculations have been employed to predict binding affinities and identify potential pharmacophores within the compound. These computational approaches complement experimental efforts by providing insights into the molecular mechanisms underlying its biological activity.

The future prospects for (2-fluoro-substituted) amine derivatives, including those based on (2-fluoro - 1 - phenyl - ethyl) - methyl - amine, are promising. Ongoing research aims to optimize synthetic routes, improve yields, and explore new applications in drug discovery. Collaborative efforts between synthetic chemists and biologists are essential for translating these findings into tangible therapeutic benefits.

In conclusion, (2-fluoro - 1 - phenyl - ethyl) - methyl - amine (CAS No. 1351382 - 41 - 6) represents a fascinating compound with significant potential in pharmaceutical chemistry. Its unique structural features make it a valuable scaffold for developing novel therapeutic agents targeting various diseases, particularly those affecting the central nervous system. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an increasingly important role in drug discovery and development.

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